molecular formula C31H70O6Si4 B13824505 Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate CAS No. 35437-12-8

Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate

Cat. No.: B13824505
CAS No.: 35437-12-8
M. Wt: 651.2 g/mol
InChI Key: OLRCGWNXIZTGHI-UHFFFAOYSA-N
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Description

Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate is a complex organic compound with the molecular formula C31H70O6Si4 . This compound is characterized by its multiple trimethylsilyloxy groups attached to an octadecanoate backbone, making it a unique ester derivative. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate typically involves the esterification of 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoic acid with methanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyloxy groups enhance the compound’s lipophilicity, facilitating its incorporation into lipid membranes and subsequent biological activity. The ester linkage allows for controlled hydrolysis, releasing active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)hexadecanoate
  • Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)eicosanoate

Uniqueness

Methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate is unique due to its specific chain length and the presence of multiple trimethylsilyloxy groups. These structural features confer distinct physicochemical properties, such as enhanced stability and lipophilicity, making it suitable for specialized applications in research and industry .

Properties

CAS No.

35437-12-8

Molecular Formula

C31H70O6Si4

Molecular Weight

651.2 g/mol

IUPAC Name

methyl 7,8,12,13-tetrakis(trimethylsilyloxy)octadecanoate

InChI

InChI=1S/C31H70O6Si4/c1-15-16-18-22-27(34-38(3,4)5)29(36-40(9,10)11)24-21-25-30(37-41(12,13)14)28(35-39(6,7)8)23-19-17-20-26-31(32)33-2/h27-30H,15-26H2,1-14H3

InChI Key

OLRCGWNXIZTGHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(CCCC(C(CCCCCC(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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